

Technical Guide: N-Boc-piperazine-C3-COOH (CAS No. 242459-97-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-piperazine-C3-COOH*

Cat. No.: *B15544051*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine-C3-COOH, chemically known as 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, is a bifunctional molecule widely employed as a linker in the synthesis of complex molecules, particularly in the field of drug discovery. Its structure incorporates a Boc-protected piperazine moiety, providing a latent secondary amine, and a propanoic acid tail, offering a reactive carboxylic acid handle. This arrangement makes it a valuable building block for creating molecules with tailored properties, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). The piperazine ring imparts a degree of rigidity and can improve solubility, while the C3 alkyl chain provides spatial separation between conjugated moieties.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Boc-piperazine-C3-COOH** is presented in Table 1. This data is essential for planning synthetic transformations and for understanding the molecule's behavior in various experimental settings.

Property	Value	Source
CAS Number	242459-97-8	PubChem
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₄	PubChem
Molecular Weight	258.31 g/mol	PubChem
IUPAC Name	3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid	PubChem
Appearance	White to off-white solid	Commercial Suppliers
Solubility	Soluble in organic solvents such as DMSO and DMF	General Knowledge

Synthesis

The synthesis of **N-Boc-piperazine-C3-COOH** is typically achieved through a Michael addition reaction between 1-Boc-piperazine and an acrylic acid derivative. This reaction is a conjugate addition of the secondary amine of the piperazine to the electron-deficient alkene of the acrylic acid.

General Synthesis Protocol

The following is a representative experimental protocol for the synthesis of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid:

Materials:

- 1-Boc-piperazine
- Acrylic acid
- Solvent (e.g., Methanol, Ethanol, or Acetonitrile)
- Stirring apparatus
- Reaction vessel

Procedure:

- Dissolve 1-Boc-piperazine (1.0 equivalent) in the chosen solvent in a reaction vessel.
- Add acrylic acid (1.0-1.2 equivalents) to the solution. The reaction is often carried out at room temperature or with gentle heating.
- Stir the reaction mixture for a period of 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid.

Applications in Drug Discovery: PROTAC Synthesis

A significant application of **N-Boc-piperazine-C3-COOH** is its use as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the target-binding and E3 ligase-binding moieties for effective ternary complex formation.

N-Boc-piperazine-C3-COOH has been utilized in the synthesis of PROTACs targeting the programmed cell death-ligand 1 (PD-L1), a key immune checkpoint protein.[\[1\]](#)

Experimental Protocol: Synthesis of a PD-L1 Degrading PROTAC

The following protocol is a representative example of how **N-Boc-piperazine-C3-COOH** can be used to synthesize a PROTAC. This specific example outlines the coupling of the linker to an E3 ligase ligand (e.g., pomalidomide) and a target-binding ligand.

Step 1: Amide Coupling of **N-Boc-piperazine-C3-COOH** to an Amine-Functionalized E3 Ligase Ligand

- To a solution of an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide) (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add **N-Boc-piperazine-C3-COOH** (1.1 eq.).
- Add a peptide coupling reagent such as HATU (1.2 eq.) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by LC-MS.
- Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Step 2: Boc Deprotection

- Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
- Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
- Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.

Step 3: Amide Coupling to a Carboxylic Acid-Functionalized Target Ligand

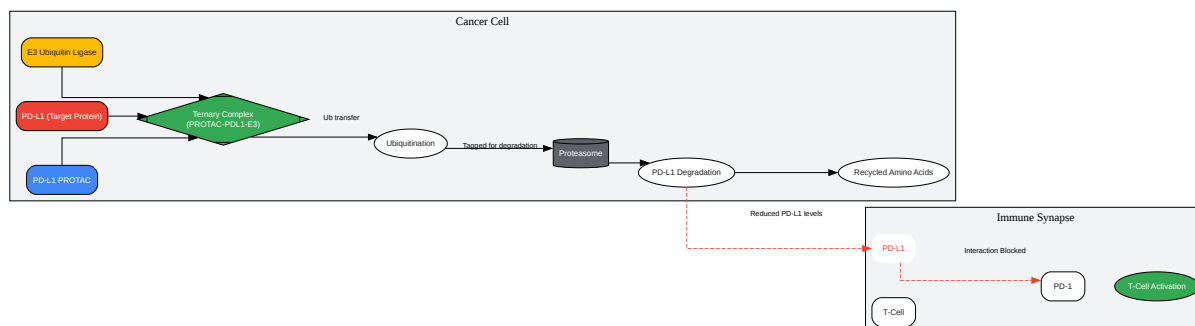
- Dissolve the deprotected amine salt from Step 2 and a carboxylic acid-functionalized target-binding ligand (1.0 eq.) in DMF.
- Add a peptide coupling reagent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 3.0 eq. to neutralize the salt and facilitate coupling).

- Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
- Work-up and purify the final PROTAC molecule as described in Step 1.

Signaling Pathway and Experimental Workflows

The primary mechanism of action for PROTACs synthesized using **N-Boc-piperazine-C3-COOH** as a linker is the induced degradation of a target protein. In the case of a PD-L1 targeting PROTAC, the goal is to reduce the levels of PD-L1 on cancer cells, thereby enhancing the anti-tumor immune response.

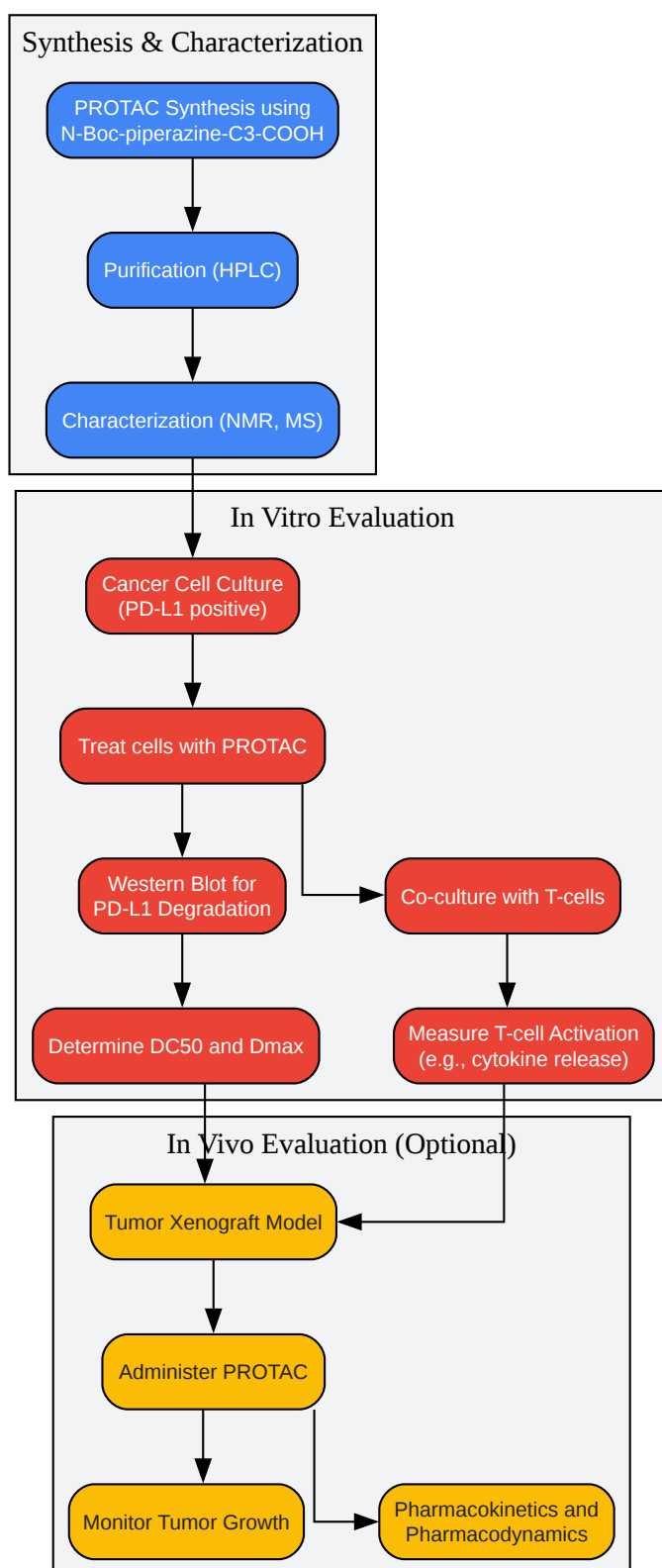
PROTAC-Mediated PD-L1 Degradation Pathway



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Caption: PROTAC-mediated degradation of PD-L1 and subsequent impact on T-cell activation.

Experimental Workflow for PROTAC Evaluation



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References

- 1. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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